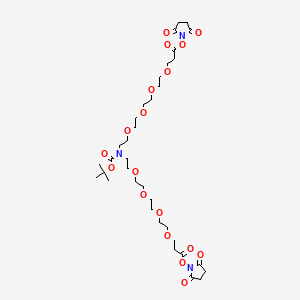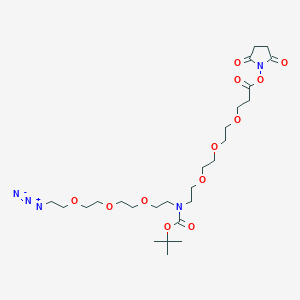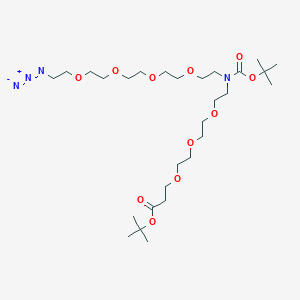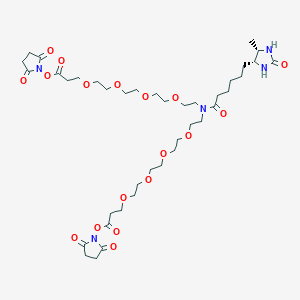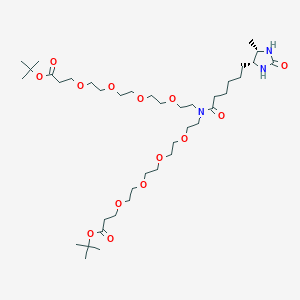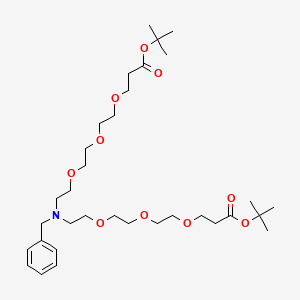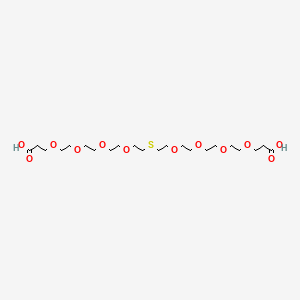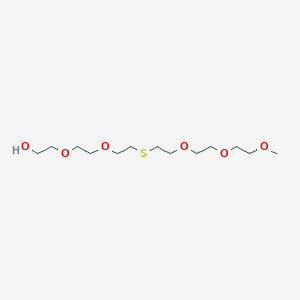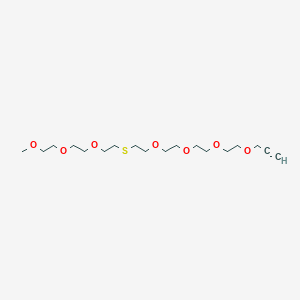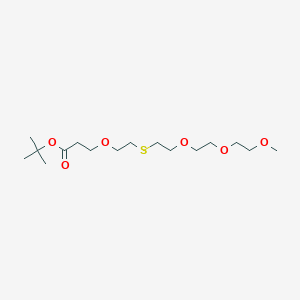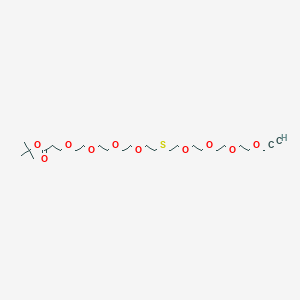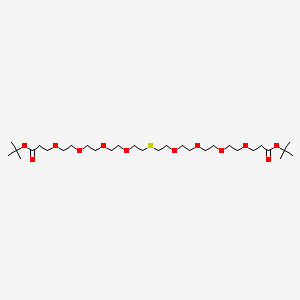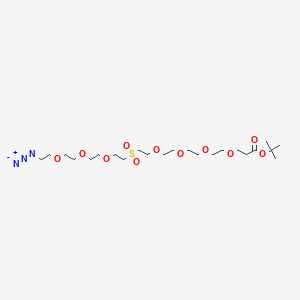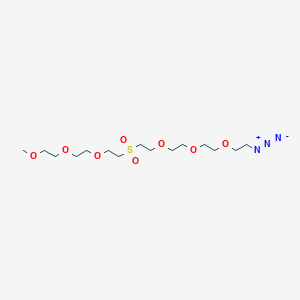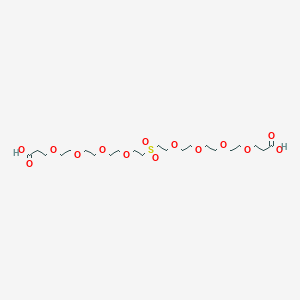
Acid-PEG4-Sulfone-PEG4-Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid-PEG4-Sulfone-PEG4-Acid is a chemical compound characterized by two polyethylene glycol (PEG) chains connected by a sulfone group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The terminal carboxylic acid groups on either end of the molecule allow for further chemical modifications, making it a versatile linker in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-Sulfone-PEG4-Acid typically involves the reaction of PEG chains with a sulfone group. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification systems. The process is optimized to achieve high yields and purity, ensuring the compound meets quality standards for research and industrial use.
Chemical Reactions Analysis
Types of Reactions: Acid-PEG4-Sulfone-PEG4-Acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the PEG chains.
Substitution: The carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used for amide bond formation.
Major Products Formed:
Oxidation: Sulfone derivatives with higher oxidation states.
Reduction: Reduced PEG chains.
Substitution: Amide-linked products with various functional groups.
Scientific Research Applications
Acid-PEG4-Sulfone-PEG4-Acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules, facilitating the connection of different chemical entities.
Biology: The compound is used in protein conjugation, where it links proteins to other molecules or surfaces.
Medicine: It is employed in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry: this compound is utilized in the production of polymers and other materials requiring hydrophilic properties.
Mechanism of Action
The mechanism by which Acid-PEG4-Sulfone-PEG4-Acid exerts its effects involves its ability to form stable amide bonds with primary amines. The sulfone group can conjugate with thiol groups of proteins, facilitating the attachment of various molecules. The hydrophilic PEG spacer increases the solubility of the compound, enhancing its interaction with biological systems.
Molecular Targets and Pathways:
Protein Conjugation: The compound targets thiol groups on proteins, forming stable linkages.
Drug Delivery: It interacts with drug molecules, improving their solubility and delivery to target sites.
Comparison with Similar Compounds
Sulfone-Bis-PEG4-Acid: Used as a linker in PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation.
Other PEG-based Linkers: Various PEG linkers used in drug delivery and protein conjugation.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O14S/c23-21(24)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37(27,28)20-18-36-16-14-34-12-10-32-8-6-30-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOCNYQXCVGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
